molecular formula C4H8ClN3O B1357921 (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride CAS No. 612511-96-3

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Cat. No.: B1357921
CAS No.: 612511-96-3
M. Wt: 149.58 g/mol
InChI Key: QXUKUCKOYMDDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C4H8ClN3O. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes an oxadiazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride typically involves the reaction of acid hydrazides with carboxylic acids, followed by cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride . Another method includes the reaction of substituted benzonitrile with sodium hydroxide and hydroxylamine hydrochloride in an ethanol/water mixture .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a valuable scaffold for designing novel pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like thymidylate synthase and histone deacetylase, which are involved in critical cellular processes . By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • [5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Comparison: Compared to similar compounds, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride stands out due to its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKUCKOYMDDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610042
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612511-96-3, 1172088-56-0
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Reactant of Route 6
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.